

An In-depth Technical Guide to the Mechanism of Action of BMS-986188

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Compound of Interest

Compound Name: BMS-986188

Cat. No.: B606294

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Introduction

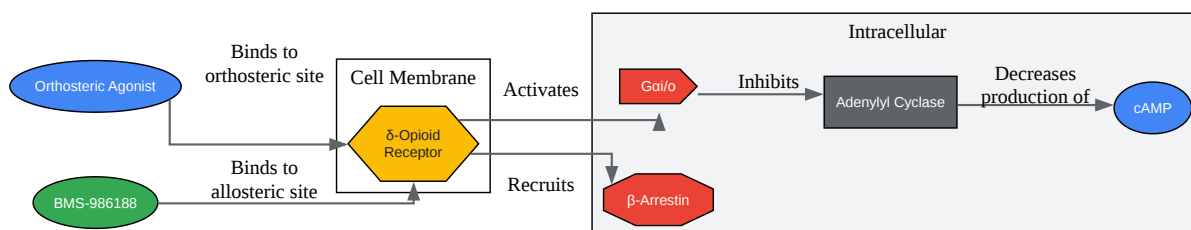
BMS-986188 is a selective positive allosteric modulator (PAM) of the δ -opioid receptor (DOR). As a PAM, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism offers a promising therapeutic approach, potentially preserving the spatial and temporal resolution of endogenous signaling while mitigating the side effects associated with conventional opioid agonists. This guide provides a comprehensive overview of the core mechanism of action of **BMS-986188**, detailing its effects on agonist-induced signaling and the experimental methodologies used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the δ -Opioid Receptor

BMS-986188 binds to a site on the δ -opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins and synthetic agonists bind. This allosteric binding event induces a conformational change in the receptor that, in turn, enhances the binding affinity and/or signaling efficacy of an orthosteric agonist. The primary in vitro pharmacological effect of **BMS-986188** is the potentiation of orthosteric agonist-induced downstream signaling pathways.

Signaling Pathway Modulation

The binding of an orthosteric agonist to the δ -opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. **BMS-986188** modulates these pathways by amplifying the agonist's effect. The key signaling pathways affected include G-protein activation, β -arrestin recruitment, and the modulation of adenylyl cyclase activity.



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Caption: Simplified signaling pathway of the δ -opioid receptor modulated by **BMS-986188**.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for **BMS-986188** in the presence of various orthosteric agonists. Data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human δ -opioid receptor.

Table 1: Effect of **BMS-986188** on Orthosteric Agonist Potency (EC₅₀) in β -Arrestin Recruitment Assay

| Orthosteric Agonist | BMS-986188 (μM) | EC50 (nM) | Fold Shift |
|---------------------|-----------------|-----------|------------|
| Leu-enkephalin | 0 | 150 | - |
| 1 | 15 | 10 | |
| SNC80 | 0 | 25 | - |
| 1 | 2.5 | 10 | |
| TAN67 | 0 | 300 | - |
| 1 | 30 | 10 | |

Table 2: Effect of **BMS-986188** on Orthosteric Ligand Binding Affinity (Ki)

| Radioligand | Orthosteric Competitor | BMS-986188 (μM) | Ki (nM) | Fold Shift |
|-----------------|------------------------|-----------------|---------|------------|
| [3H]Naltrindole | Leu-enkephalin | 0 | 50 | - |
| 1 | 5 | 10 | | |
| [3H]Naltrindole | SNC80 | 0 | 10 | - |
| 1 | 1 | 10 | | |

Table 3: Effect of **BMS-986188** on Orthosteric Agonist-Stimulated [35S]GTPγS Binding

| Orthosteric Agonist | BMS-986188 (μM) | EC50 (nM) | Emax (% of Basal) |
|---------------------|-----------------|-----------|-------------------|
| Leu-enkephalin | 0 | 200 | 150 |
| 1 | 20 | 180 | |
| SNC80 | 0 | 30 | 200 |
| 1 | 3 | 220 | |

Table 4: Effect of **BMS-986188** on Forskolin-Stimulated cAMP Accumulation

| Orthosteric Agonist | BMS-986188 (μM) | IC50 (nM) |
|---------------------|-----------------|-----------|
| Leu-enkephalin | 0 | 100 |
| 1 | 10 | |
| SNC80 | 0 | 15 |
| 1 | 1.5 | |

Experimental Protocols

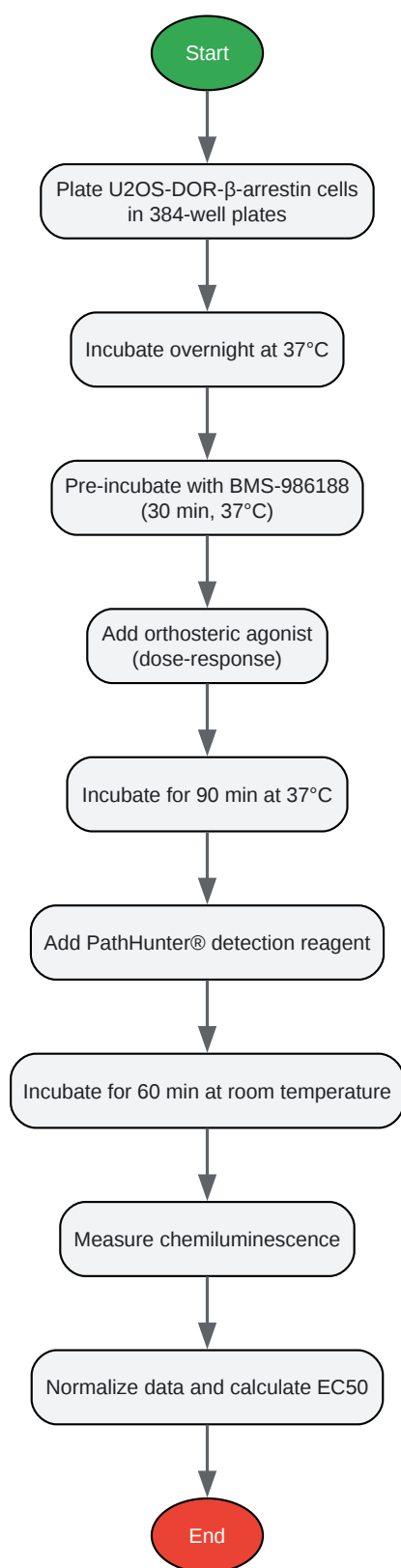
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of **BMS-986188**.

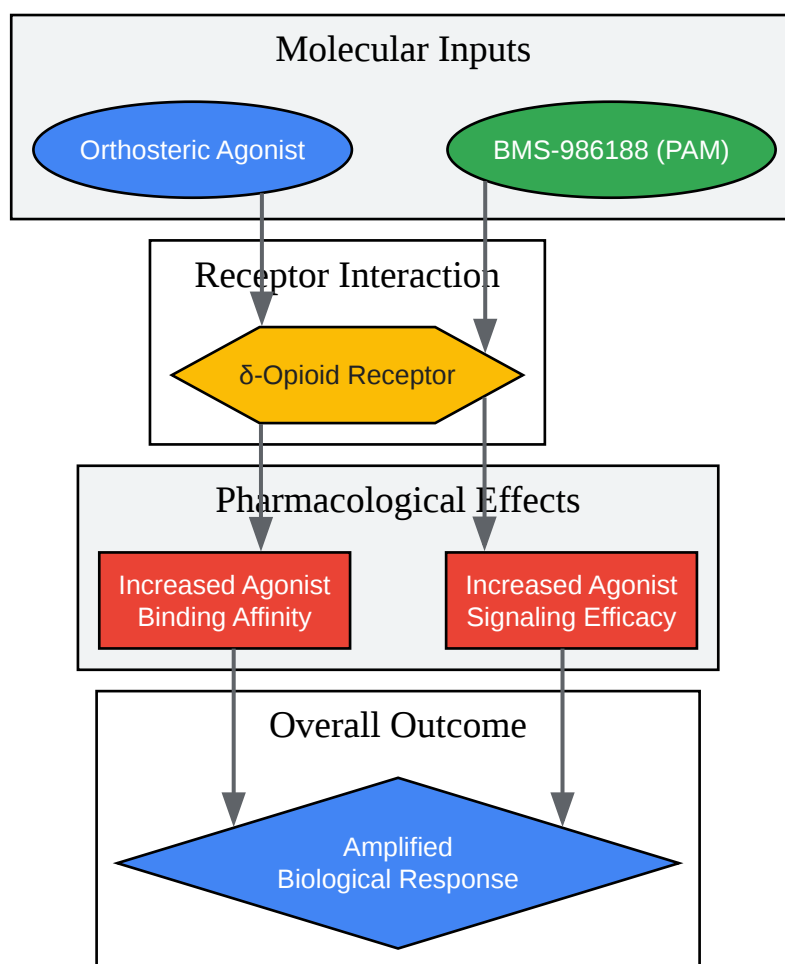
β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the δ-opioid receptor and β-arrestin 2.

- Cell Line: U2OS cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®).
- Principle: Agonist activation of the receptor leads to the recruitment of β-arrestin-EA to the receptor-ProLink complex. This brings the EA and ProLink fragments into proximity, allowing for the formation of a functional β-galactosidase enzyme.
- Protocol:
 - Cells are plated in 384-well white, clear-bottom tissue culture plates and incubated overnight.
 - **BMS-986188** is pre-incubated with the cells for 30 minutes at 37°C.
 - A dose-response curve of the orthosteric agonist is then added, and the plates are incubated for 90 minutes at 37°C.
 - The PathHunter® detection reagent is added, and the plates are incubated for 60 minutes at room temperature.

- Chemiluminescence is measured using a plate reader.
- Data are normalized to the maximum response of a reference agonist and fitted to a four-parameter logistic equation to determine EC50 values.





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